molecular formula C19H14ClNO2 B5831367 N-(3-chlorophenyl)-2-phenoxybenzamide

N-(3-chlorophenyl)-2-phenoxybenzamide

Cat. No.: B5831367
M. Wt: 323.8 g/mol
InChI Key: NKULNBDXODSAPC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-phenoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group attached to the nitrogen atom and a phenoxy group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-phenoxybenzamide typically involves the reaction of 3-chloroaniline with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to reflux conditions.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Hydrolysis: 3-chloroaniline and 2-phenoxybenzoic acid.

Scientific Research Applications

N-(3-chlorophenyl)-2-phenoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Material Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a lead compound for developing new therapeutics.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-phenoxybenzamide can be compared with other similar compounds such as:

  • N-(2-chlorophenyl)-2-phenoxybenzamide
  • N-(4-chlorophenyl)-2-phenoxybenzamide
  • N-(3,4-dichlorophenyl)-2-phenoxybenzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s electronic properties and its interactions with biological targets, making it distinct from its isomers and other related compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c20-14-7-6-8-15(13-14)21-19(22)17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKULNBDXODSAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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